molecular formula C17H21N3O3S B5731944 N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide CAS No. 6416-05-3

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B5731944
CAS No.: 6416-05-3
M. Wt: 347.4 g/mol
InChI Key: RCEISDNEHATCSA-UHFFFAOYSA-N
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Description

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glycinamide backbone substituted with a 3,4-dimethylphenyl group, a methylsulfonyl group, and a pyridin-3-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate reagents to form the glycinamide backbone.

    Substitution with 3,4-Dimethylphenyl Group: The glycinamide backbone is then reacted with a 3,4-dimethylphenyl halide under basic conditions to introduce the 3,4-dimethylphenyl group.

    Introduction of Methylsulfonyl Group: The intermediate compound is further reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Addition of Pyridin-3-ylmethyl Group: Finally, the compound is reacted with pyridin-3-ylmethyl halide to complete the synthesis.

Industrial Production Methods

Industrial production of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, such as sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide
  • N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

Uniqueness

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group, methylsulfonyl group, and pyridin-3-ylmethyl group in specific positions can result in distinct properties compared to similar compounds.

Properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-6-7-16(9-14(13)2)20(24(3,22)23)12-17(21)19-11-15-5-4-8-18-10-15/h4-10H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEISDNEHATCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355805
Record name ST066200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6416-05-3
Record name ST066200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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